molecular formula C21H27N B1201912 Prozapine CAS No. 3426-08-2

Prozapine

Cat. No.: B1201912
CAS No.: 3426-08-2
M. Wt: 293.4 g/mol
InChI Key: QSEKJQWRMSJZDE-UHFFFAOYSA-N
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Scientific Research Applications

Prozapine has several scientific research applications, including:

Preparation Methods

Prozapine can be synthesized chemically. The synthetic route involves the reaction of diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to obtain crude this compound, which is then purified and salified with hydrochloric acid to obtain this compound hydrochloride .

Chemical Reactions Analysis

Prozapine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

Prozapine exerts its effects through weak anticholinergic activity. It acts on the nervous system by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions. This leads to a reduction in muscle spasms and provides relief in biliary and gastrointestinal disorders .

Comparison with Similar Compounds

Prozapine is similar to other papaverine-like compounds, such as:

Properties

CAS No.

3426-08-2

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)azepane

InChI

InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2

InChI Key

QSEKJQWRMSJZDE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

3426-08-2

Related CAS

13657-24-4 (hydrochloride)

Synonyms

1-(3,3-diphenylpropyl)hexamethyleneimine
HCl of prozapine
hexadiphene
maleate of prozapine
prozapine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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